4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine
Overview
Description
4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C8H8ClN3, and it has a molecular weight of 181.62 g/mol .
Mechanism of Action
Target of Action
Imidazole derivatives, a class to which this compound belongs, are known to exhibit diverse biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives are known to induce various cellular responses .
Biochemical Analysis
Biochemical Properties
4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in metabolic pathways, such as kinases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by interacting with enzymes that regulate metabolic flux, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cell signaling and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. The compound has been shown to affect pathways related to energy production, such as glycolysis and the citric acid cycle. Additionally, it can influence the synthesis and degradation of nucleotides and amino acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method involves the cyclization of o-phenylenediamine with glyoxal.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Reaction conditions typically involve acidic or basic media and temperatures ranging from room temperature to 80°C.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Substituted imidazo[4,5-C]pyridines with various functional groups.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Comparison with Similar Compounds
4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,2-a]pyridines: These compounds have a different arrangement of the nitrogen atoms and the fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-1,6-dimethylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-6-7(8(9)11-5)10-4-12(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZYJLFFCZVGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)N=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470373 | |
Record name | 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870135-17-4 | |
Record name | 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870135-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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